

# Application Note: Identification and Quantification of N-Nitrosopropranolol Using Certified Reference Standards

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *N-Nitrosopropranolol*

CAS No.: 84418-35-9

Cat. No.: B1217540

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Audience: Researchers, scientists, and drug development professionals.

Introduction **N-Nitrosopropranolol** is a nitrosamine impurity derived from the secondary amine group of propranolol, a widely used non-selective beta-adrenergic receptor antagonist.[1] The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential genotoxic and carcinogenic properties.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities in drug substances and products.[2][3] This application note provides detailed protocols for the identification and quantification of **N-Nitrosopropranolol** using certified reference standards, primarily focusing on the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Regulatory Context Regulatory agencies mandate that pharmaceutical manufacturers conduct risk assessments to evaluate the potential for nitrosamine formation in their products.[2][4] If a risk is identified, confirmatory testing using validated analytical methods is required.[2][5] The

FDA has set an acceptable intake (AI) limit for many nitrosamines, often citing 26.5 ng/day for N-nitroso-propranolol, to maintain a negligible cancer risk.[1][3][6] Analytical methods for detecting nitrosamine drug substance-related impurities (NDSRIs) must have a limit of quantitation (LOQ) at or below 10% of the limit derived from the AI and the maximum daily dose of the active pharmaceutical ingredient (API).[7]

The Critical Role of Reference Standards Certified reference materials (CRMs) are essential for the accurate and reliable analysis of nitrosamine impurities.[8][9] They serve several critical functions in the analytical workflow:

- **Method Development and Validation:** Reference standards are used to develop and validate analytical methods, ensuring parameters such as specificity, linearity, accuracy, precision, and sensitivity meet regulatory requirements.[1][8]
- **Instrument Calibration:** CRMs are used to create calibration curves for the accurate quantification of **N-Nitrosopropranolol** in test samples.[9][10]
- **Peak Identification:** The known retention time and mass spectral fragmentation pattern of the reference standard provide unambiguous identification of **N-Nitrosopropranolol** in complex sample matrices.
- **System Suitability:** Routine analysis of the reference standard ensures the analytical system is performing correctly.

## Analytical Methodology: LC-MS/MS

LC-MS/MS is the preferred technique for the detection and quantification of **N-Nitrosopropranolol** due to its high sensitivity and specificity, allowing for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[1][11] The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[12]

## Experimental Protocol: LC-MS/MS Analysis of N-Nitrosopropranolol

This protocol outlines a general procedure for the quantification of **N-Nitrosopropranolol** in a propranolol drug substance.

## 1. Reagents and Materials

- **N-Nitrosopropranolol** Certified Reference Standard
- **N-Nitrosopropranolol**-d7 isotope-labeled internal standard (optional, for improved accuracy)
- Propranolol HCl Drug Substance/Product
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade or equivalent)
- Formic Acid (LC-MS grade)
- Ammonium Formate (Reagent grade)
- Volumetric flasks, pipettes, and centrifuge tubes
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PVDF)[12]

## 2. Standard Solution Preparation

- Stock Standard (e.g., 100  $\mu\text{g}/\text{mL}$ ): Accurately weigh approximately 10 mg of **N-Nitrosopropranolol** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[10]
- Intermediate Standards: Perform serial dilutions of the stock standard with a suitable diluent (e.g., 80:20 v/v acetonitrile:water or methanol) to create intermediate stock solutions.[13][14]
- Calibration Curve Standards: Prepare a series of calibration standards by diluting the intermediate stock solutions. A typical concentration range is 0.005 ng/mL to 100 ng/mL.[13][15]

## 3. Sample Preparation

- Drug Substance (e.g., 1 mg/mL): Accurately weigh 25 mg of the propranolol API into a centrifuge tube. Add 25 mL of diluent. Vortex for one minute and sonicate for 15 minutes to ensure complete dissolution.[12]
- Drug Product (Tablets): Crush a sufficient number of tablets to obtain the desired amount of API. Weigh an amount of powder equivalent to 25 mg of propranolol and transfer it to a 15 mL centrifuge tube. Add 5 mL of diluent. Vortex for one minute, followed by shaking for 40 minutes. Centrifuge the sample at 4,500 rpm for 15 minutes.[12]
- Filtration: Filter the supernatant through a 0.22 µm PVDF membrane filter into an HPLC vial for analysis.[12]

#### 4. Chromatographic and Mass Spectrometric Conditions

Parameter	Typical Conditions
LC System	UHPLC/HPLC System
Column	Phenomenex Kinetex Biphenyl (3.0 x 150 mm, 2.6 μm) or equivalent.[13]
Column Temperature	40 °C[10][13]
Mobile Phase A	1mM Ammonium Formate with 0.1% (v/v) Formic Acid in Water.[13]
Mobile Phase B	0.1% (v/v) Formic Acid in Acetonitrile.[13]
Flow Rate	0.4 mL/min[13]
Injection Volume	10-15 μL[13]
MS System	Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 6500+, Agilent 6470 LC/TQ).[12][13]
Ionization Source	Electrospray Ionization (ESI), Positive Mode.[1][13]
MRM Transitions	Quantifier: m/z 289.1 → 115.1; Qualifier: m/z 289.1 → 145.0 (Transitions may vary based on instrument optimization).[13][14]
Data Acquisition	Analyst, MassHunter, or equivalent software.

5. Data Analysis and Quantification Quantification is performed by creating a calibration curve from the analysis of the reference standard solutions. The peak area of **N-Nitrosopropranolol** in the sample chromatogram is compared against the calibration curve to determine its concentration.[10]

## Method Performance Data

The following tables summarize typical quantitative data from validated LC-MS/MS methods for **N-Nitrosopropranolol** analysis.

Table 1: Method Sensitivity and Linearity

Analytical Method	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Linearity Range (ng/mL)	Correlation Coefficient (R <sup>2</sup> )	Reference
UPLC-MS/MS	0.005 ng/mL	0.01 ng/mL	0.01 - 100	0.998	
LC-MS/MS (QTRAP 6500+)	0.005 ng/mL	0.01 ng/mL	0.01 - 10	>0.99	[13]
LC-MS/MS (Agilent 6470)	Not specified	0.025 ng/mL (25 pg/mL)	0.025 - 10	>0.99	[12]
LC-HRMS (FDA Method)	0.015 ppm	0.05 ppm	0.05 - 25 ppm	Not specified	[10]

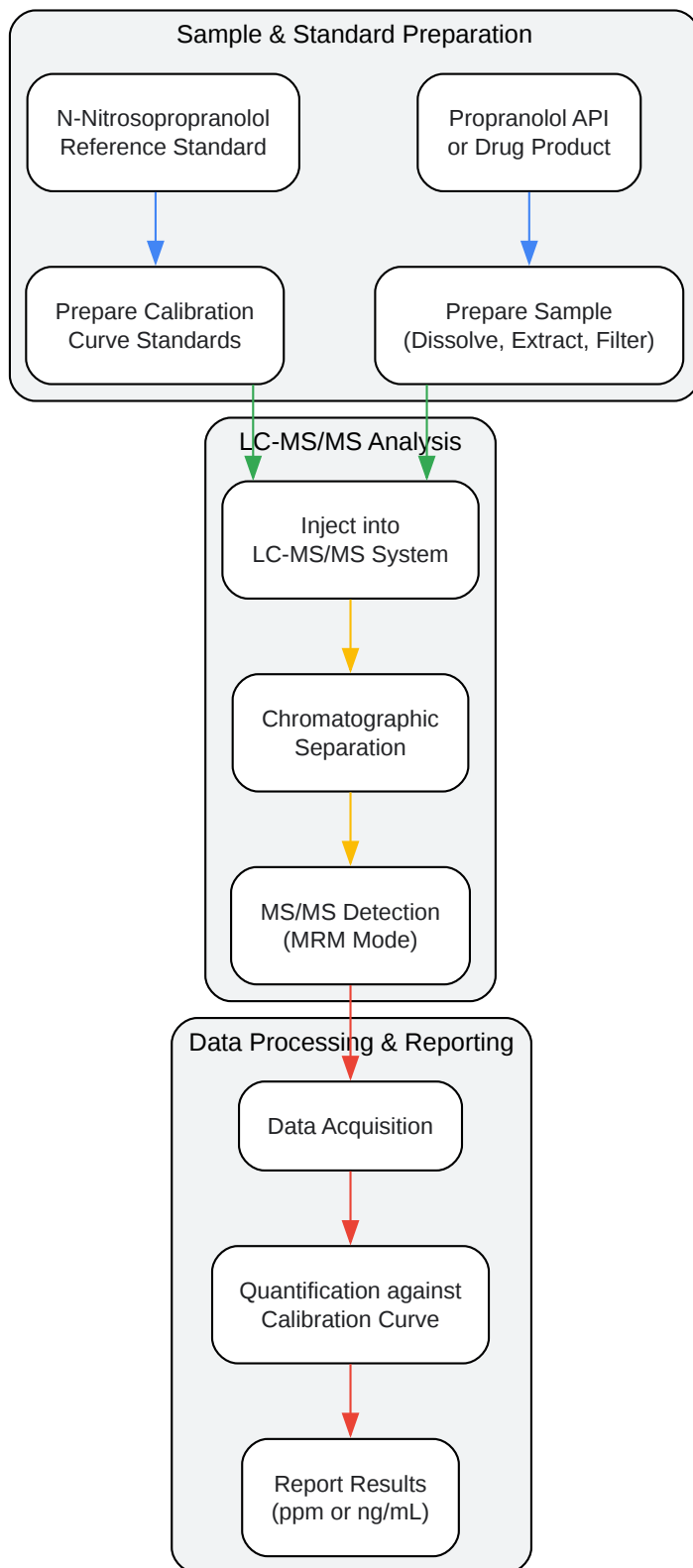
Table 2: Method Accuracy (Recovery)

Method / Matrix	Spike Level	Mean Recovery (%)	%RSD	Reference
UPLC-MS/MS in API	0.05 ppm, 0.5 ppm, 5 ppm	89.3 – 104.6%	< 5%	
LC-MS/MS in Placebo	0.01, 0.03, 1, 5 ng/mL	85 – 111%	Not specified	[13]
LC-MS/MS in API	0.01, 0.03, 1, 5 ng/mL	85 – 111%	Not specified	[13]
LC-MS/MS in Drug Product	1, 5 ng/mL	85 – 111%	Not specified	[13]

## Visualizations

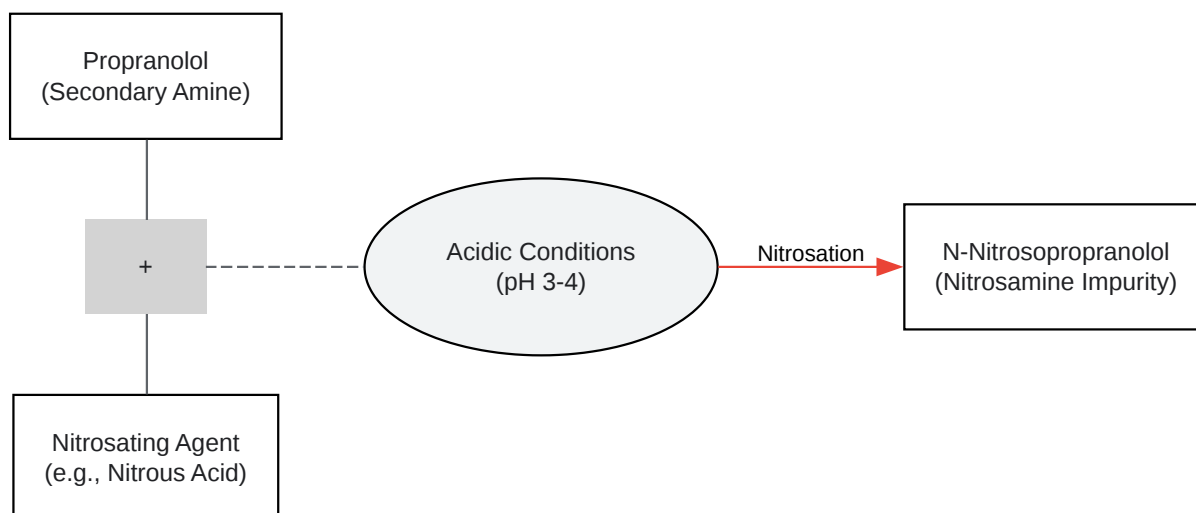
## Workflow and Chemical Formation

The following diagrams illustrate the analytical workflow for identifying **N-Nitrosopropranolol** and the chemical reaction leading to its formation.



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Caption: Analytical workflow for **N-Nitrosopropranolol** quantification.

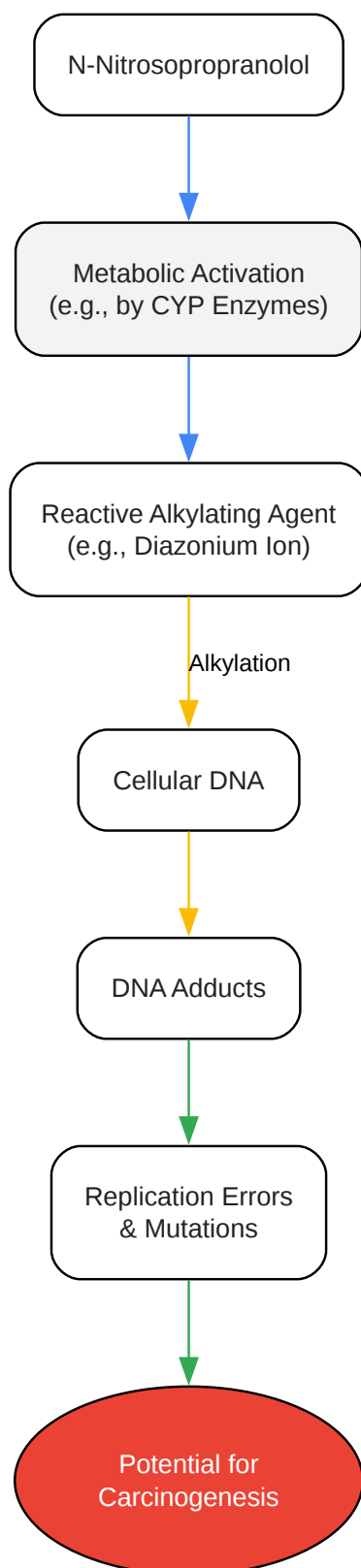


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Caption: Chemical formation pathway of **N-Nitrosopropranolol**.

## Toxicological Mechanism

Nitrosamines are known to exert their carcinogenic effects through the metabolic activation to alkylating agents, which then damage DNA.



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Caption: Proposed genotoxic mechanism of **N-Nitrosopropranolol**.

Conclusion The control of **N-Nitrosopropranolol** impurities is a critical aspect of pharmaceutical quality control. The use of certified reference standards is fundamental for the development, validation, and execution of reliable analytical methods required to meet stringent regulatory limits. The LC-MS/MS protocol detailed in this note provides a robust framework for the sensitive and accurate quantification of **N-Nitrosopropranolol**, ensuring the safety and quality of propranolol-containing drug products.

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